molecular formula C22H19BrO7 B11163765 methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Cat. No.: B11163765
M. Wt: 475.3 g/mol
InChI Key: YIVZFZJMRVNFOO-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C22H19BrO7 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
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Biological Activity

Structural Overview

The molecular structure of methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can be represented as follows:

C18H18BrO5\text{C}_{18}\text{H}_{18}\text{BrO}_5

This compound features:

  • A bromophenyl group which may contribute to its biological activity.
  • Two methoxy groups that enhance solubility and may influence pharmacokinetics.
  • A chromone moiety known for various biological effects.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential .

Case Study:
A study on chalcone derivatives demonstrated that certain modifications in their structure could enhance their cytotoxic effects against various cancer cell lines. The presence of methoxy groups was found to affect the potency of these compounds, suggesting a structure-activity relationship (SAR) that could be relevant for this compound .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with essential biosynthetic pathways. For example, certain derivatives have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Chalcone AAntibacterial30
Chalcone BAntifungal25
Methyl DerivativeBroad-spectrum15

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds similar to this compound. These compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The presence of methoxy groups has been linked to enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Study:
A study evaluating benzofuran and chromone derivatives found dual inhibitory effects against AChE and BChE, suggesting that structural modifications could lead to improved neuroprotective agents .

Properties

Molecular Formula

C22H19BrO7

Molecular Weight

475.3 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-oxobutanoate

InChI

InChI=1S/C22H19BrO7/c1-27-18-9-8-14-15(11-19(25)30-20(14)21(18)28-2)16(22(26)29-3)10-17(24)12-4-6-13(23)7-5-12/h4-9,11,16H,10H2,1-3H3

InChI Key

YIVZFZJMRVNFOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC

Origin of Product

United States

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